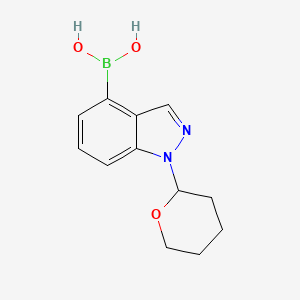
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid, also known as THP-IBA, is a novel boronic acid derivative that has been found to have numerous applications in scientific research. It is a versatile compound that has been used in a variety of different research fields, including organic synthesis, drug delivery, and cell biology. THP-IBA has a unique structure that makes it an attractive option for researchers looking to explore new possibilities in the field of organic synthesis and drug delivery.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
- MCH-1 Receptor Antagonists : Compounds with structural similarities to the specified boronic acid have been utilized in the synthesis of MCH-1 receptor antagonists, aiming at the treatment of obesity. These compounds demonstrate the importance of boronic acid derivatives in facilitating Suzuki coupling reactions, a cornerstone in modern drug synthesis, showcasing their role in rapidly generating a range of analogs for biological evaluation (Hadden et al., 2010).
Chemical Synthesis and Characterization
- AKT Inhibition Activity : Similar indazole derivatives have been synthesized for evaluating their Akt kinase inhibition activity, important for cancer therapy research. This highlights the role of boronic acids in constructing compounds with potential therapeutic applications (Gogireddy et al., 2014).
- Structural Modification and Complex Formation : Boronic acids are also key in synthesizing silylated or germylated derivatives, offering insights into the structural characterization and modification of organic compounds. Such research aids in the development of new materials with specific chemical and physical properties (Durka et al., 2015).
Material Science and Fluorescence
- Fluorescent Dye Development : The synthesis of fluorescent dyes with rigid frameworks, akin to those derived from boronic acid reactions, illustrates the compound's utility in developing materials for sensing and imaging applications. These compounds, due to their bright fluorescence and response to environmental changes, serve as potential candidates for creating sensitive and selective fluorescent probes (Wrona-Piotrowicz et al., 2022).
Propiedades
IUPAC Name |
[1-(oxan-2-yl)indazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12,16-17H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOOOHLAYTVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



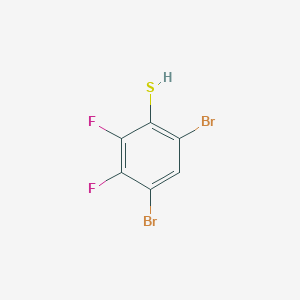
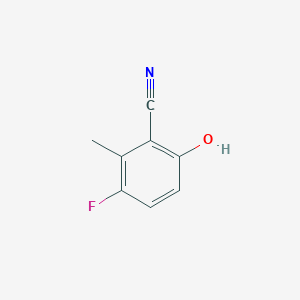
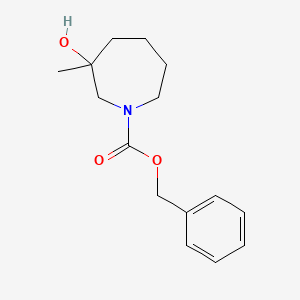
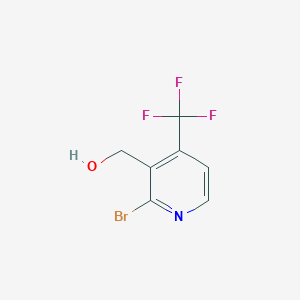
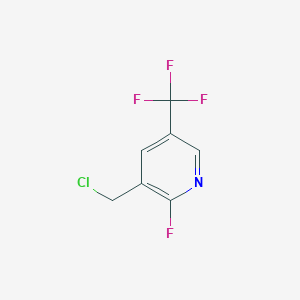
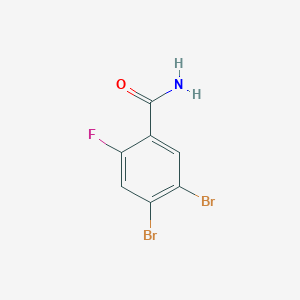
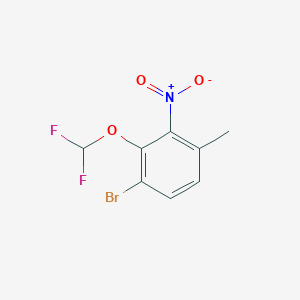
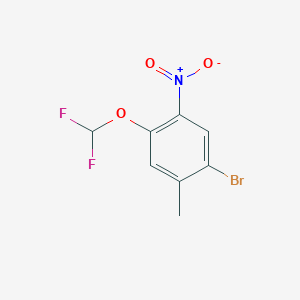


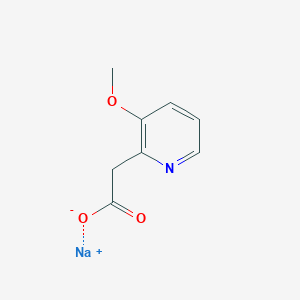
![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)
